N-Methyl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide
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Overview
Description
N-Methyl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide is a chemical compound with the molecular formula C12H16N2O3S and a molecular weight of 268.33 This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety through an ethyl linkage
Preparation Methods
The synthesis of N-Methyl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of N-methylprop-2-enamide with 4-sulfamoylphenyl ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-Methyl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired transformations. Major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-Methyl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the specific enzyme targeted. Additionally, the compound’s structure allows it to interact with cellular membranes and proteins, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
N-Methyl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide can be compared with other similar compounds, such as:
N-Methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide: This compound has a similar structure but with an acetamide group instead of a prop-2-enamide moiety. It exhibits different chemical reactivity and biological activity.
N-Methyl-N-[1-(4-sulfamoylphenyl)ethyl]but-2-enamide: This compound has a but-2-enamide group, leading to variations in its chemical and physical properties compared to the prop-2-enamide derivative.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-4-12(15)14(3)9(2)10-5-7-11(8-6-10)18(13,16)17/h4-9H,1H2,2-3H3,(H2,13,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHQEOFDKGWXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)N(C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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